molecular formula C19H17NO2 B2724165 {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate CAS No. 338422-64-3

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate

Cat. No. B2724165
CAS RN: 338422-64-3
M. Wt: 291.35
InChI Key: QLDFNOKHFYVIHI-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate (BNMA) is an organic compound used in chemical synthesis and research experiments. BNMA is an anion that is formed when a nucleophile, such as an alkoxide, reacts with a protonated amine. BNMA is most commonly used in the synthesis of organic compounds, such as pharmaceuticals, and in research experiments. BNMA is also used in the synthesis of polymers, as a catalyst, and in the production of inorganic compounds.

Scientific Research Applications

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is used in a wide range of scientific research applications. It is used as a catalyst in organic synthesis, in the production of polymers, and in the synthesis of inorganic compounds. {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is also used in the synthesis of pharmaceuticals, such as antibiotics, and in the synthesis of biomolecules, such as proteins. In addition, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is used in the synthesis of materials for medical devices, such as implants, and in the synthesis of materials for energy storage, such as batteries.

Mechanism of Action

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate acts as a nucleophile in the reaction between an alkoxide and a protonated amine. The alkoxide donates a pair of electrons to the protonated amine, forming a bond between the two molecules. The resulting product is {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate, which is a stable anion.
Biochemical and Physiological Effects
{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is not known to have any significant biochemical or physiological effects. It is generally regarded as safe for use in research experiments and is not known to be toxic or hazardous.

Advantages and Limitations for Lab Experiments

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate has several advantages for use in research experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of solvents and temperatures. It is also non-toxic and non-hazardous, making it safe for use in laboratory experiments. However, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is not suitable for use in reactions that require high temperatures or high concentrations of reactants, as it is not stable in these conditions.

Future Directions

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate has potential applications in a wide range of fields, including organic synthesis, polymer synthesis, inorganic synthesis, pharmaceutical synthesis, biomolecule synthesis, medical device synthesis, and energy storage. It could also be used in the synthesis of novel materials, such as polymeric materials with unique properties. In addition, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate could be used in the development of new catalysts for organic synthesis and in the development of new methods for the synthesis of pharmaceuticals and biomolecules. Finally, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate could be used in the development of new materials for energy storage, such as batteries and fuel cells.

Synthesis Methods

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is synthesized through a reaction between an alkoxide and a protonated amine. The alkoxide is typically a tertiary alkoxide, such as t-butoxide or methyl ethoxide, and the amine is typically a primary or secondary amine, such as ethylamine or methylamine. The reaction is typically carried out in a solvent, such as tetrahydrofuran or acetonitrile, at a temperature of 0-50°C. The reaction is typically complete within 1-2 hours, and the product is a white solid that is soluble in organic solvents.

properties

IUPAC Name

N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-20(21)13-18-17-10-6-5-9-16(17)11-12-19(18)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDFNOKHFYVIHI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate

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